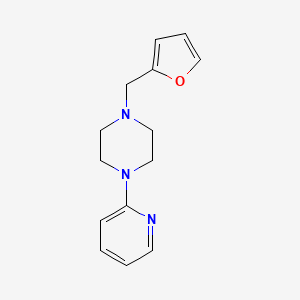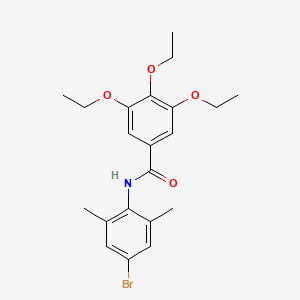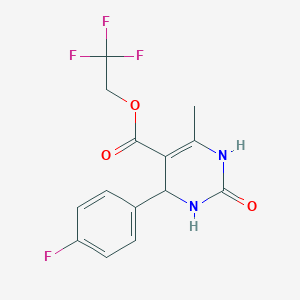![molecular formula C16H15Cl2NO2S B4972148 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to a class of compounds known as pyrrolidines, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The exact mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has also been shown to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2, which are involved in inflammation.
Biochemical and physiological effects:
1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase in the body. 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by column chromatography. 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine is also stable under normal laboratory conditions and can be stored for long periods of time. However, 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine. One area of research is the potential use of 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine in cancer therapy. Further studies are also needed to fully understand the mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine and its safety and efficacy in humans.
Métodos De Síntesis
1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine can be synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-14-6-7-15(18)16(10-14)22(20,21)19-9-8-13(11-19)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIIEQMAUGSQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dichlorophenyl)sulfonyl)-3-phenylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)
![ethyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B4972081.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)
![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)